molecular formula C20H26FN3O3S B2998926 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide CAS No. 946287-83-8

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2998926
CAS No.: 946287-83-8
M. Wt: 407.5
InChI Key: YNDLRFZDLSPAOB-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide is a synthetic fluorinated sulfonamide compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a 2-fluorobenzenesulfonamide group, a morpholino ring, and a dimethylaminophenyl moiety, a structural combination designed to enhance its bioactivity and binding properties. Fluorinated sulfonamides are a prominent class of compounds in modern research due to the unique effects of fluorine, including increased membrane permeability, metabolic stability, and enhanced binding affinity through electron-withdrawing effects . The structural framework of this compound suggests potential as a key intermediate or target molecule for researchers investigating kinase inhibition , such as TNIK (Traf2- and Nck-interacting kinase), an emerging target in oncology, or as a modulator of G-protein-coupled receptors (GPCRs) . Its core structure, featuring a benzenesulfonamide group, is commonly found in compounds with a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This reagent is provided exclusively for research purposes, such as in vitro biochemical assay development, structure-activity relationship (SAR) studies, and as a reference standard in analytical chemistry. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3S/c1-23(2)17-9-7-16(8-10-17)19(24-11-13-27-14-12-24)15-22-28(25,26)20-6-4-3-5-18(20)21/h3-10,19,22H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDLRFZDLSPAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally,

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-fluorobenzenesulfonamide, often referred to as ISOX-DUAL, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of bromodomains CBP/p300 and BRD4. This article delves into the synthesis, biological mechanisms, and pharmacological implications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by its dual inhibitory action against specific bromodomains, which are critical in the regulation of gene expression through epigenetic mechanisms. The synthesis of ISOX-DUAL has been optimized to enhance yield and efficiency. The synthetic route involves several key steps:

  • Initial Reaction : An SNAr reaction between 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine.
  • Amide Coupling : Subsequent formation of the amide bond followed by cyclization to yield the final product.

The optimized synthetic pathway has demonstrated near-quantitative yields under microwave conditions, significantly reducing the time required for synthesis compared to traditional methods .

ISOX-DUAL functions primarily through the inhibition of CBP/p300 and BRD4 bromodomains. These proteins play pivotal roles in the transcriptional regulation of various genes associated with cancer progression and inflammation. The inhibitory activity was quantified with IC50 values of 0.65 µM for CBP/p300 and 1.5 µM for BRD4, indicating a potent interaction with these targets .

Table 1: Inhibitory Potency of ISOX-DUAL

TargetIC50 (µM)
CBP/p3000.65
BRD41.5

Case Studies and Research Findings

Recent studies have highlighted the potential of ISOX-DUAL in cancer therapy:

  • Study on Lung Cancer : A study involving A549 lung carcinoma cells revealed that ISOX-DUAL induced apoptosis through the inhibition of key signaling pathways associated with cell survival. The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .
  • Mechanistic Insights : Further investigations indicated that ISOX-DUAL may disrupt the interaction between bromodomains and acetylated lysines on histones, leading to altered gene expression profiles conducive to tumor suppression .

Pharmacological Implications

The pharmacokinetics of ISOX-DUAL have been explored in various models, showing favorable absorption and distribution characteristics. Additionally, preliminary toxicity assessments indicate a low risk of off-target effects, making it a promising candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityHigh
Half-life3 hours
Metabolic StabilityStable

Comparison with Similar Compounds

N-[2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl]-2-fluorobenzenesulfonamide

  • Molecular Formula : C₁₆H₁₉FN₂O₃S (MW: 338.4).
  • Key Differences: The hydroxyethyl group replaces the morpholinoethyl substituent. Hydroxy groups enhance hydrophilicity but may reduce membrane permeability.
  • Implications: The absence of the morpholino ring likely diminishes interactions with polar binding pockets in enzymes or receptors.

N-(2-(4-(Dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-fluorobenzenesulfonamide

  • Molecular Formula : C₂₆H₃₁FN₄O₂S (MW: 482.6).
  • Key Differences: Contains a 4-phenylpiperazinyl group instead of morpholino. The 3-fluorobenzenesulfonamide isomer may exhibit distinct electronic effects compared to the 2-fluoro derivative.
  • Implications: Piperazine rings introduce basic nitrogen atoms, influencing pH-dependent solubility and receptor binding.

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide

  • Molecular Formula: Not explicitly stated, but structural features include a quinoline core and chloro-fluorophenyl group.
  • Key Differences: Entirely distinct scaffold (quinoline vs. sulfonamide) but shares a dimethylamino group.
  • Implications: Quinoline derivatives are often associated with antimalarial or anticancer activity, highlighting the role of core structures in determining biological pathways.

Comparative Analysis Table

Compound Name (Substituents) Molecular Formula Molecular Weight Key Structural Features Potential Biological Implications
Target Compound (Morpholinoethyl) Not provided Not available Morpholino ring, 2-fluorobenzenesulfonamide Enhanced polarity; kinase/GPCR modulation
Hydroxyethyl analog C₁₆H₁₉FN₂O₃S 338.4 Hydroxyethyl group Higher hydrophilicity; limited BBB penetration
Phenylpiperazinyl analog C₂₆H₃₁FN₄O₂S 482.6 4-Phenylpiperazine, 3-fluoro isomer CNS activity; pH-dependent solubility
Quinoline-based sulfonamide Not fully specified Not available Quinoline core, chloro-fluorophenyl Anticancer/antimicrobial potential

Research Findings and Limitations

  • Morpholino vs.
  • Fluorine Position : The 2-fluoro substitution in the target compound may confer steric and electronic effects distinct from 3-fluoro analogs, altering binding to sulfonamide-sensitive targets like carbonic anhydrases.
  • Data Gaps: No experimental data (e.g., IC₅₀, LogP) are available in the provided evidence, limiting quantitative comparisons.

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